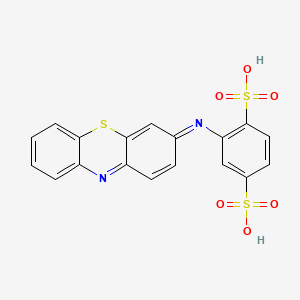

3-(2',5'-disulfophenylimino)-3H-phenothiazine

Description

Contextualization within Phenothiazine (B1677639) Chemistry Research

Phenothiazine, a heterocyclic compound with the formula S(C₆H₄)₂NH, forms the foundational scaffold for a multitude of derivatives with profound impacts on medicine and industry. wikipedia.org First synthesized in 1883 by August Bernthsen, phenothiazine itself was initially explored as a dye and later as an insecticide and anthelmintic for livestock. wikipedia.orgacs.org The true surge in phenothiazine chemistry research began in the mid-20th century with the discovery of its derivatives' potent pharmacological activities. researchgate.net

The core structure of phenothiazine, a tricyclic system with two benzene (B151609) rings linked by sulfur and nitrogen atoms, is a rich template for chemical modification. researchgate.netnih.gov This versatility has allowed for the development of a vast library of compounds with diverse properties. researchgate.net Research in this area focuses on various aspects, including:

Synthesis and Functionalization: Developing novel and efficient methods to synthesize phenothiazine derivatives is a continuous effort. This includes techniques like catalyst-assisted, microwave-assisted, and ultrasound-assisted synthesis to enhance the diversity of these compounds. researchgate.net

Structure-Activity Relationships (SAR): A key area of research involves understanding how modifications to the phenothiazine core influence its biological and chemical properties. researchgate.netmdpi.com For instance, the type and position of substituents on the phenothiazine ring can dramatically alter a compound's efficacy and specificity. researchgate.net

Pharmacological Applications: Phenothiazine derivatives are renowned for their use as antipsychotic drugs, but their applications extend to antihistamines, antiemetics, and even anticancer agents. wikipedia.orgmdpi.com Ongoing research continues to explore their potential in treating a wide range of conditions, including neurodegenerative diseases and drug-resistant infections. wikipedia.orgresearchgate.net

The study of 3-(2',5'-disulfophenylimino)-3H-phenothiazine fits within this broader context by exploring the impact of a specific sulfophenylimino functionalization on the properties of the phenothiazine scaffold.

Significance and Scope of Current Academic Research Endeavors

Current academic research into phenothiazine derivatives is vibrant and multifaceted, driven by the scaffold's proven track record in drug discovery and materials science. researchgate.netresearchgate.net The significance of this research lies in its potential to address pressing challenges in medicine and technology.

The scope of current research includes:

Drug Repurposing: Scientists are investigating existing phenothiazine-based drugs for new therapeutic applications. researchgate.netnih.gov For example, some antipsychotic phenothiazines have shown promise as anticancer and antimicrobial agents. wikipedia.orgresearchgate.net

Development of Novel Therapeutics: The synthesis of new phenothiazine derivatives remains a key focus, with the aim of creating more effective and safer drugs. acs.org Research is particularly active in the areas of oncology, infectious diseases, and neuropharmacology. mdpi.comtandfonline.com

Materials Science: The unique electronic and photophysical properties of phenothiazines make them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

Biosensors: Certain phenothiazine derivatives, including this compound, have been investigated for their role as redox mediators in biosensors. smolecule.com This compound has been noted for its use in glucose monitoring systems, where it can enhance the sensitivity of detection. smolecule.com

While the body of research specifically focused on this compound is somewhat limited and appears primarily in patent literature related to biosensors, the broader research on phenothiazines provides a strong foundation for understanding its potential. google.com

Historical Development of Research into Related Phenothiazine Functional Scaffolds

The journey of phenothiazine research is a compelling story of scientific discovery and serendipity. researchgate.net

1876-1883: The Dawn of Phenothiazine Chemistry: The story begins with the synthesis of methylene (B1212753) blue, a phenothiazine derivative, by Heinrich Caro in 1876. wikipedia.org This was followed by August Bernthsen's synthesis of the parent phenothiazine molecule in 1883. wikipedia.orgacs.org In the late 1880s, Paul Ehrlich utilized methylene blue in his pioneering cell-staining experiments. wikipedia.org

Early 20th Century: Insecticidal and Anthelmintic Applications: For several decades, research into phenothiazine derivatives was limited. However, in the 1940s, phenothiazine itself was introduced as an insecticide and an anthelmintic for livestock. wikipedia.org

The 1940s and 1950s: The Pharmacological Revolution: A pivotal moment came in the 1940s when chemists at Rhône-Poulenc in France began creating derivatives. wikipedia.org This work led to the development of promethazine, which, while ineffective against infections, showed potent antihistamine and sedative effects. wikipedia.org This breakthrough paved the way for the synthesis of chlorpromazine (B137089) in 1951. nih.gov The discovery of chlorpromazine's profound antipsychotic effects in the 1950s revolutionized the treatment of psychiatric disorders and marked the beginning of modern psychopharmacology. researchgate.netnih.gov

Late 20th Century to Present: Diversification of Applications: The success of chlorpromazine spurred extensive research into phenothiazine derivatives, solidifying phenothiazine as a prototypical "lead structure" in medicinal chemistry. wikipedia.orgresearchgate.net This has led to the development of a wide array of drugs and the exploration of phenothiazines for an ever-expanding range of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory uses. researchgate.netmdpi.com

The development of functionalized scaffolds like this compound is a continuation of this long history, applying modern synthetic techniques to tailor the properties of this versatile molecule for specific applications. smolecule.comgoogle.com

Data and Properties of this compound

Below are tables detailing some of the known properties and identifiers for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₂N₂O₆S₃ | chemicalbook.comnih.gov |

| Molecular Weight | 448.49 g/mol | chemicalbook.comnih.gov |

| Density | 1.67 g/cm³ | chemicalbook.com |

| Identifier Type | Identifier | Source |

|---|---|---|

| CAS Number | 178861-30-8 | chemicalbook.comnih.gov |

| PubChem CID | 42633451 | nih.gov |

| IUPAC Name | 2-(phenothiazin-3-ylideneamino)benzene-1,4-disulfonic acid | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(phenothiazin-3-ylideneamino)benzene-1,4-disulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O6S3/c21-28(22,23)12-6-8-18(29(24,25)26)15(10-12)19-11-5-7-14-17(9-11)27-16-4-2-1-3-13(16)20-14/h1-10H,(H,21,22,23)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLYLVNRHJELKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=NC4=C(C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)C=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modification Strategies

De Novo Synthesis of 3-(2',5'-Disulfophenylimino)-3H-phenothiazine

The primary synthetic route to this compound involves an oxidative coupling reaction. This approach is favored for its efficiency in forming the crucial imino linkage between the phenothiazine (B1677639) core and the disulfophenyl moiety.

Precursor Selection and Reaction Pathway Design

The synthesis of this compound typically commences with the selection of appropriate precursors: a phenothiazine derivative and 2',5'-disulfophenylamine. The reaction pathway hinges on an oxidative coupling mechanism, often facilitated by a persulfate-based oxidizing agent.

A common method involves the reaction of a phenothiazine derivative with 2',5'-disulfophenylamine in the presence of sodium persulfate, which acts as the coupling agent. This process facilitates the formation of the imino bond that connects the phenothiazine and disulfophenyl components.

Table 1: Key Precursors and Reagents in the De Novo Synthesis

| Precursor/Reagent | Role in Synthesis |

| Phenothiazine Derivative | Provides the core heterocyclic structure. |

| 2',5'-Disulfophenylamine | Introduces the disulfonated phenyl group. |

| Sodium Persulfate | Acts as an oxidizing and coupling agent. |

| Neutralizing/Buffering Agent | Used to control the pH of the reaction mixture. |

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of the final product are highly dependent on the optimization of several reaction parameters. Key factors that are often adjusted include the choice of coupling agent, the pH of the reaction medium, and the purification method.

Research has shown that the selection of the coupling agent can significantly impact the reaction's efficiency. For instance, sodium persulfate is often preferred over ammonium (B1175870) persulfate. The use of neutralizing or buffering agents is also a critical step in optimizing the synthesis. Different agents can be employed to adjust the pH of the solution after the initial reaction, which can influence the stability and purity of the final compound.

Post-synthesis, purification is typically achieved through methods such as crystallization or chromatography to isolate this compound of the desired purity.

Table 2: Comparison of Synthetic Process Parameters

| Parameter | Condition 1 | Condition 2 | Impact on Yield/Purity |

| Coupling Agent | Ammonium Persulfate | Sodium Persulfate | Sodium persulfate may lead to a more stable product. |

| Neutralization Agent | None | 1M Sodium Hydroxide | Neutralization can improve the stability of the final product. |

| Buffering Agent | None | 1M Sodium Bicarbonate | Buffering helps maintain a stable pH, potentially increasing purity. |

Strategies for Derivatization and Analog Development of this compound

The development of analogs of this compound is a key area of research, aiming to fine-tune its chemical and physical properties for specific applications. This is achieved through various derivatization strategies that modify the core phenothiazine structure.

Regioselective Functionalization Approaches

Regioselective functionalization allows for the precise introduction of chemical groups at specific positions on the phenothiazine ring system. This control is crucial for systematically studying structure-activity relationships.

One prominent strategy is the C-H functionalization of the phenothiazine core. This can be achieved using various catalytic systems, such as those based on gold or iron, to introduce new carbon-carbon or carbon-heteroatom bonds at specific sites on the aromatic rings. For example, ferric citrate (B86180) has been used as a catalyst for regioselective C-S and C-N cross-coupling reactions on the phenothiazine scaffold.

Another approach involves the N-functionalization at the 10-position of the phenothiazine ring. This is often accomplished by reacting the phenothiazine with various electrophiles, such as alkyl halides or acyl chlorides, to introduce a range of substituents.

Covalent and Non-Covalent Conjugation Methodologies

The conjugation of this compound to other molecules or materials is a powerful strategy to create novel functional systems. Both covalent and non-covalent methods are employed for this purpose.

Covalent Conjugation: This involves the formation of stable chemical bonds between the phenothiazine derivative and another molecular entity. For instance, phenothiazines functionalized with carboxylic acids or amines can be covalently linked to biomolecules or polymers using standard coupling chemistries. The development of phenothiazine-based covalent organic frameworks (COFs) represents a sophisticated example of covalent modification to create porous, crystalline materials with tailored electronic properties.

Non-Covalent Conjugation: These strategies rely on intermolecular forces such as hydrogen bonding, electrostatic interactions, and π-π stacking to form supramolecular assemblies. The sulfonic acid groups on the 2',5'-disulfophenylimino moiety can participate in electrostatic interactions, making this compound suitable for non-covalent association with positively charged polymers or surfaces. For example, sulfonated phenothiazine derivatives have been used as doping agents for polymers like polyaniline, where they interact non-covalently to modify the polymer's properties.

Advanced Spectroscopic and Spectroelectrochemical Characterization Methodologies

Elucidation of Electronic Transitions via UV-Visible and Fluorescence Spectroscopy

The electronic absorption and emission properties of 3-(2',5'-disulfophenylimino)-3H-phenothiazine are dominated by the π-conjugated system of the phenothiazine (B1677639) core, modulated by the attached disulfophenylimino group.

UV-Visible Spectroscopy: The UV-Vis spectrum of phenothiazine derivatives typically displays intense absorption bands in the UV region and often a broader, less intense band in the visible region. nih.gov For this compound, one would expect to observe characteristic absorptions corresponding to π-π* and n-π* electronic transitions. The high-energy absorptions, likely found in the 250-350 nm range, can be attributed to π-π* transitions within the aromatic rings of the phenothiazine and phenyl groups. nih.gov The presence of the imino linkage and the extensive conjugation across the molecule would likely result in a lower energy absorption band extending into the visible region, responsible for the compound's color. The sulfonate groups, being auxochromes, may cause a slight shift in the absorption maxima.

Fluorescence Spectroscopy: Many phenothiazine derivatives are known to be fluorescent. acs.org Following excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime would be sensitive to the solvent polarity and the molecular environment. The presence of the sulfonate groups enhances water solubility, making it amenable to studies in aqueous media. smolecule.com

| Parameter | Expected Value/Range | Associated Electronic Transition |

| λmax (UV) | ~260-280 nm | π-π* (Phenothiazine core) |

| λmax (UV/Vis) | ~310-340 nm | π-π* (Extended conjugation) |

| λmax (Visible) | ~450-550 nm | n-π* / Intramolecular Charge Transfer (ICT) |

| λemission | ~500-600 nm | Fluorescence from S1 state |

Note: The data in this table is illustrative and based on typical values for similar phenothiazine dyes. Actual experimental values may vary.

Vibrational Analysis and Structural Confirmation using Infrared and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. Key expected vibrations include the C=N stretching of the imino group, typically observed in the 1620-1680 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the sulfonate (SO₃) groups would produce strong bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ range. The C-S stretching vibrations of the phenothiazine ring are expected in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the sulfonate groups would also be Raman active. The combination of IR and Raman data would allow for a more complete vibrational assignment.

| Functional Group | Expected IR Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000-3100 | Stretching |

| C=N (Imine) | 1620-1680 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| S=O (Sulfonate) | 1220-1280 (asymmetric), 1030-1070 (symmetric) | Stretching |

| C-N | 1250-1350 | Stretching |

| C-S | 600-800 | Stretching |

Note: This table presents expected vibrational frequencies based on standard correlation charts and data for related compounds.

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Definition

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. The aromatic protons on the phenothiazine and disulfophenyl rings would resonate in the downfield region, typically between 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns would allow for the assignment of each proton to its position on the rings. The presence of electron-withdrawing sulfonate groups would shift the protons on that ring further downfield.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the 110-150 ppm range. The carbon of the imino group (C=N) would be expected at a lower field, potentially in the 150-165 ppm range. The carbons directly attached to the sulfonate groups would also be significantly deshielded.

| Nucleus | Expected Chemical Shift (ppm) | Assignment |

| ¹H | 6.5 - 8.5 | Aromatic protons |

| ¹³C | 110 - 150 | Aromatic carbons |

| ¹³C | 150 - 165 | Imine carbon (C=N) |

Note: The data in this table is illustrative and based on typical values for sulfonated aromatic and phenothiazine compounds. nih.gov

Dynamic Investigations via Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy can be employed to study the excited-state dynamics of this compound. Techniques like transient absorption spectroscopy could be used to monitor the formation and decay of excited states and any transient species, such as the triplet state or radical ions, following photoexcitation. Such studies would provide insights into the pathways of energy dissipation, including fluorescence, intersystem crossing, and non-radiative decay.

Interrogation of Redox-Induced Structural and Electronic Changes through Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes that occur as a molecule is oxidized or reduced. This is particularly relevant for this compound due to the redox-active nature of the phenothiazine core. mdpi.com

By applying a potential to a solution of the compound in an optically transparent electrode, it is possible to generate the radical cation and potentially the dication of the phenothiazine moiety and simultaneously record the UV-Vis spectrum. The oxidation of the phenothiazine core to a stable radical cation is a characteristic feature of this class of compounds. nih.gov This process is typically accompanied by dramatic changes in the absorption spectrum, with the appearance of new, strong absorption bands in the visible and near-infrared regions, corresponding to the electronic transitions of the radical cation. epa.gov These changes are reversible if the radical cation is stable. The sulfonate groups are not expected to be redox-active in the typical potential window but will influence the redox potential of the phenothiazine core. The primary application of this compound as a redox mediator in biosensors is a direct consequence of this electrochemical behavior. smolecule.com

| Redox State | Expected λmax (Visible/NIR) | Color | Electrochemical Process |

| Neutral | ~450-550 nm | Colored | - |

| Radical Cation (PTZ•⁺) | ~500-550 nm and/or >700 nm | Deeply Colored | One-electron oxidation |

| Dication (PTZ²⁺) | May differ from radical cation | Colored | Two-electron oxidation |

Note: This table illustrates the expected spectroelectrochemical behavior based on known properties of phenothiazine derivatives. nih.govepa.gov

Electrochemical Behavior and Electron Transfer Mechanisms

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination

No specific cyclic voltammetry or chronoamperometry data for 3-(2',5'-disulfophenylimino)-3H-phenothiazine, which would be necessary to determine its redox potentials, has been found in the public domain.

Mechanistic Pathways of Electron Transfer in Homogeneous and Heterogeneous Systems

Without experimental data, the specific mechanistic pathways for electron transfer involving this compound in either homogeneous or heterogeneous systems cannot be detailed.

Electrocatalytic Properties and Mediator Regeneration Kinetics

There is no available information on the potential electrocatalytic properties of this compound or the kinetics of its regeneration if used as a mediator.

Influence of Electrode Surface Modification on Electrochemical Performance

Research on how modifying electrode surfaces affects the electrochemical performance of this compound has not been identified.

Investigation of Proton-Coupled Electron Transfer Processes

While proton-coupled electron transfer (PCET) is a known phenomenon in related systems, no studies investigating such processes specifically for this compound have been located.

Intermolecular Interactions and Recognition Mechanisms

Binding Kinetics and Thermodynamics with Biological Macromolecules

Detailed experimental studies quantifying the binding kinetics and thermodynamics of 3-(2',5'-disulfophenylimino)-3H-phenothiazine with specific biological macromolecules are not extensively available in the public domain. However, research on phenothiazine (B1677639) derivatives provides a general framework for understanding these interactions.

For phenothiazine compounds, the interaction with proteins is a critical aspect of their biological activity and is governed by thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). nih.gov Isothermal titration calorimetry (ITC) is a primary method for directly measuring the heat changes during these binding events, allowing for the determination of these thermodynamic parameters and the binding affinity (K) and stoichiometry (n) of the interaction. nih.govnih.govfrontiersin.org

While specific data for this compound is not available, a hypothetical data table illustrating typical thermodynamic parameters for phenothiazine-protein interactions is presented below for illustrative purposes.

Hypothetical Thermodynamic Parameters for Phenothiazine-Protein Interaction

| Parameter | Value | Unit |

|---|---|---|

| Binding Affinity (K) | 1.0 x 10⁵ | M⁻¹ |

| Enthalpy Change (ΔH) | -25 | kJ/mol |

| Entropy Change (ΔS) | 50 | J/(mol·K) |

| Gibbs Free Energy (ΔG) | -29.8 | kJ/mol |

Note: This table is for illustrative purposes only and does not represent experimental data for this compound.

Role of the Disulfophenyl Moiety in Modulating Solvation and Biorecognition

The disulfophenyl moiety, characterized by the presence of sulfonate (SO₃⁻) groups, is expected to play a crucial role in the solvation and biorecognition of this compound. Sulfonate groups are highly polar and capable of forming strong hydrogen bonds with water molecules, which significantly enhances the aqueous solubility of the compound.

Computational Modeling of Ligand-Substrate Interactions

While specific computational modeling studies for this compound are not widely reported, computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating ligand-substrate interactions at the atomic level. ekb.egdntb.gov.ua These methods are frequently applied to phenothiazine derivatives to understand their binding modes with biological targets. ekb.egnih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic properties and reactivity of phenothiazine derivatives. researchgate.netnih.govmdpi.commdpi.com These calculations help in understanding the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition.

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein and estimate the binding affinity. ekb.eg For example, docking studies have been used to investigate the interaction of phenothiazine derivatives with targets like tubulin and Bcr-Abl kinase. ekb.eg Such studies could, in principle, be applied to this compound to model its interaction with enzymes like glucose oxidase, for which it is known to act as a redox mediator.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Human Serum Albumin (HSA) |

| Alpha 1-acid Glycoprotein (AGP) |

| Glucose Oxidase |

| Tubulin |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of phenothiazine (B1677639) derivatives. mdpi.com By solving approximations of the Schrödinger equation, DFT can determine the spatial distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and reactivity.

For a molecule like 3-(2',5'-disulfophenylimino)-3H-phenothiazine, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), can elucidate key electronic parameters. mdpi.comresearchgate.net Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies a more reactive molecule that is more easily polarized.

| Phenothiazine Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenothiazine (Parent) | -4.95 | -1.85 | 3.10 |

| N-Ethylphenothiazine | -4.88 | -1.80 | 3.08 |

| 2-Chlorophenothiazine | -5.05 | -2.01 | 3.04 |

| Phenothiazine-Indandione Dye | -5.10 | -2.98 | 2.12 |

Data in the table is illustrative, compiled from typical values found in computational studies of various phenothiazine derivatives to demonstrate expected trends, and does not represent experimentally verified values for the specific compounds listed. emerald.comuky.edunih.govresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule flexes, vibrates, and interacts with its environment.

For this compound, MD simulations would be invaluable for several reasons. Firstly, the phenothiazine core is not planar but exists in a characteristic "butterfly" conformation. mdpi.com MD simulations can explore the flexibility of this structure and the energy barriers associated with its folding motion. Secondly, the simulation can model the rotational freedom around the imino (=N-) bond connecting the phenothiazine and disulfophenyl rings, identifying the most stable conformations.

Furthermore, the presence of two sulfonic acid (-SO3H) groups makes the molecule's interaction with polar solvents, particularly water, a critical aspect of its behavior. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of the hydration shell around the sulfonic acid groups. This can reveal the formation and dynamics of hydrogen bonds between the compound and water, which governs its solubility and the orientation it adopts in aqueous media. tandfonline.com Such simulations are crucial for understanding how the molecule behaves in the biological or electrochemical environments where it is often applied. frontiersin.org

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods are highly effective at predicting spectroscopic properties, providing a direct link between theoretical models and experimental observations. Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for calculating the electronic absorption spectra (UV-Vis) of molecules like phenothiazines. emerald.comnih.gov

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of absorption intensity). mdpi.com For phenothiazine derivatives, the absorption spectra typically feature intense π-π* transitions and weaker n-π* transitions. mdpi.com The calculations can identify which molecular orbitals are involved in each electronic transition. For this compound, a charge-transfer (CT) character is expected for the main absorption band, where electron density moves from the electron-donating phenothiazine core (HOMO) to the electron-accepting portion of the molecule (LUMO). emerald.com The accuracy of these predictions allows for the rational design of new dyes with tailored optical properties.

| Phenothiazine Derivative | Calculated λmax (nm) | Oscillator Strength (f) | Primary Transition |

|---|---|---|---|

| N-phosphorylated phenothiazine | 286 | 0.0148 | S0 → S1 |

| 3,7-dinitro-phenothiazine S-oxide | 376 | 0.6989 | HOMO → LUMO (CT) |

| Phenothiazine-Indandione Dye | 505 | 1.85 | HOMO → LUMO (CT) |

This table presents representative TD-DFT results for various functionalized phenothiazines from the literature to illustrate the nature of calculated spectroscopic data. emerald.commdpi.comnih.gov

Prediction of Redox Potentials and Electron Transfer Pathways

The phenothiazine nucleus is well-known for its redox activity, capable of undergoing one-electron oxidation to form a stable radical cation. mdpi.com Computational chemistry offers reliable methods to predict the redox potentials associated with these electron transfer processes.

The standard approach involves performing DFT calculations to determine the absolute energies of the molecule in its neutral and oxidized (or reduced) states. To account for the significant influence of the solvent on the stability of charged species, these gas-phase energy calculations are typically combined with a Polarizable Continuum Model (PCM) or other solvation models. researchgate.netresearchgate.net Studies have shown that DFT methods, such as B3PW91/6-311+g*, can predict the one-electron oxidation potentials of phenothiazine and its N-methyl derivative with high accuracy when a continuum solvation model is used. researchgate.net

For this compound, these calculations are particularly relevant. The compound is known to function as a redox mediator in biosensors, a role that depends directly on its electron transfer properties. smolecule.com Theoretical predictions of its redox potential can help in understanding its suitability for such applications. The electron-withdrawing nature of the substituent is expected to increase the oxidation potential relative to the parent phenothiazine, making it harder to oxidize but potentially tuning its reactivity for specific electrochemical systems.

| Compound | Method | Calculated E0 (V vs. SHE) | Experimental E0 (V vs. SHE) |

|---|---|---|---|

| Phenothiazine (PTZ) | B3PW91/6-311+g* (PCM) | 0.62 | 0.53 |

| N-Methylphenothiazine (MPTZ) | B3PW91/6-311+g* (PCM) | 0.68 | 0.59 |

The data shows a comparison of calculated and experimental one-electron oxidation potentials for simple phenothiazines, demonstrating the predictive power of the computational methods. researchgate.net

Research Applications in Advanced Analytical and Materials Science Platforms

Development of Electrochemical Sensor Architectures Utilizing 3-(2',5'-Disulfophenylimino)-3H-phenothiazine as a Redox Mediator

The primary application of this compound in analytical science is as a redox mediator in electrochemical biosensors. These devices translate a biological recognition event into a measurable electrical signal. The compound facilitates this process by shuttling electrons between a biological component, typically an enzyme, and the surface of an electrode, thereby improving the sensor's performance. It has been identified as a desirable mediator for detecting crucial analytes such as glucose, cholesterol, lactate, and bilirubin.

The performance of an electrochemical sensor, particularly its sensitivity and stability, is critically dependent on the design and synthesis of its components. For sensors utilizing this compound, a key design principle involves optimizing the synthesis of the mediator itself. Research has shown that the choice of coupling agent during synthesis significantly impacts the mediator's stability and, consequently, the sensor's reliability.

For instance, using sodium persulfate as a coupling agent results in a more stable final product compared to using ammonium (B1175870) persulfate. This increased stability is crucial for developing sensitive and reliable sensors, as it leads to a lower background current, which is a critical factor for achieving high sensitivity. A stable mediator ensures a consistent and reproducible signal over time and under varying conditions, such as temperature fluctuations.

Table 1: Stability Comparison of this compound Based on Synthesis Process

| Synthesis Process | Coupling Agent | Stability Characteristic | Impact on Sensor Performance |

|---|---|---|---|

| Inventive Process | Sodium Persulfate | High stability after two weeks at 50°C | Lower background current, enhanced sensitivity and reliability |

| Comparative Process | Ammonium Persulfate | Significantly lower stability under the same conditions | Higher background current, reduced sensor performance |

This table illustrates the impact of the synthesis coupling agent on the stability of the mediator, a key factor in sensor design for enhanced sensitivity.

In many biosensors, this compound functions in concert with enzymes. It is particularly effective as a mediator for NADH-dependent enzymes and flavoproteins like FAD-glucose oxidase and FAD-glucose dehydrogenase.

The general mechanism for an enzyme-coupled sensor, for example, a glucose sensor, involves the following steps:

The enzyme (e.g., glucose oxidase) catalyzes the oxidation of the analyte (glucose). In this process, the enzyme's redox cofactor (FAD) is reduced to FADH2.

The oxidized form of the mediator, this compound, diffuses to the enzyme's active site.

The mediator accepts electrons from the reduced enzyme (FADH2), regenerating the enzyme's oxidized state (FAD) and becoming reduced itself.

The reduced mediator then diffuses to the electrode surface, where it is electrochemically re-oxidized, transferring its electrons to the electrode.

This electron transfer generates a current that is directly proportional to the concentration of the analyte (glucose).

This process of mediated electron transfer allows the sensor to operate at lower potentials, which helps to avoid interference from other electroactive species that might be present in a biological sample, thereby increasing the sensor's selectivity.

The development of miniaturized analytical systems, often integrated into microfluidic "lab-on-a-chip" platforms, is a major trend in sensor technology. These systems offer advantages such as low sample consumption, rapid analysis, and portability. While phenothiazine (B1677639) derivatives, in general, are used as redox mediators in various electrochemical biosensors, including those with potential for miniaturization, specific research detailing the integration of this compound into microfluidic devices is not extensively documented in current literature. However, the principles of its function as a soluble redox mediator are compatible with the designs of microfluidic electrochemical cells, which often rely on the diffusion of reagents within microchannels to generate a signal. The ongoing development in microfluidics is likely to incorporate stable and efficient mediators like this compound in future on-chip biosensing applications for point-of-care diagnostics.

Exploration in Optoelectronic and Photofunctional Materials Research

The phenothiazine core of this compound possesses inherent electronic and optical properties that make it an attractive building block for optoelectronic materials. Phenothiazine is a strong electron donor and can be functionalized to create molecules with tailored properties for applications like solar cells and fluorescent probes.

Phenothiazine derivatives are extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs). In these devices, a dye molecule absorbs light and injects an electron into a semiconductor material (like TiO2), generating an electric current. The efficiency of this process hinges on the dye's ability to absorb light broadly and facilitate efficient charge separation—the separation of the electron from the positively charged dye molecule.

Table 2: Comparison of Photovoltaic Performance of Two Phenothiazine-Based Dyes

| Dye | Molecular Structure | Max Absorption (λmax) | Power Conversion Efficiency (PCE) | Key Finding |

|---|---|---|---|---|

| PTZ-3 | D-π-A | 446 nm | 5.53% | Standard phenothiazine donor structure. |

| PTZ-5 | D-A-π-A | 504 nm | 4.43% | Addition of a benzothiadiazole (BTD) auxiliary acceptor red-shifts absorption but increases molecular torsion, reducing charge transfer efficiency and overall PCE. |

This table summarizes a comparative study on phenothiazine-based dyes, highlighting how structural modifications impact their performance in dye-sensitized solar cells.

The fluorescent nature of the phenothiazine scaffold allows for its use in developing luminescent probes for detecting specific analytes. By functionalizing the phenothiazine core with a recognition group that selectively interacts with a target molecule, a change in the fluorescence (either "turn-on" or "turn-off") can be triggered upon binding.

Recent research has demonstrated the synthesis of phenothiazine-based fluorescent probes for the sensitive and selective detection of hydrazine (B178648). Hydrazine is an important industrial chemical but also a significant environmental pollutant and carcinogen. Probes have been developed that can detect hydrazine in environmental samples like water and soil, as well as in biological systems. These probes have been successfully applied for bioimaging of hydrazine in living cells and in whole organisms like zebrafish, providing a valuable tool for environmental monitoring and toxicological studies.

Role in Electrocatalysis and Energy Conversion Systems

The inherent redox activity of the phenothiazine core makes its derivatives promising candidates for applications in electrocatalysis and energy conversion. While direct studies on this compound in these specific fields are not extensively documented, its well-established function as a redox mediator in biosensors provides a strong basis for extrapolating its potential. smolecule.comgoogle.com The reversible oxidation and reduction of the phenothiazine structure are central to its ability to facilitate electron transfer reactions. researchgate.net

Phenothiazine derivatives have been investigated as redox-active materials in energy storage systems, such as non-aqueous organic redox flow batteries (NAORFBs). chemrxiv.orgchemrxiv.org In these systems, the phenothiazine molecules act as charge carriers, undergoing reversible oxidation and reduction at the electrodes to store and release electrical energy. Molecular engineering of the phenothiazine core allows for the fine-tuning of properties like redox potential, solubility, and stability. chemrxiv.orgchemrxiv.org The introduction of sulfonate groups, as seen in this compound, is known to enhance aqueous solubility, a desirable trait for certain electrochemical applications. smolecule.com

Furthermore, phenothiazine-based compounds have been explored as organic cathodes in secondary batteries. researchgate.net Their ability to undergo stable redox cycling can be harnessed for the development of more sustainable and environmentally friendly battery technologies compared to traditional inorganic materials. The electrochemical behavior of phenothiazine derivatives, including their oxidation potentials, can be significantly influenced by the nature and position of substituents on the phenothiazine ring. rsc.org

The potential of this compound in these energy conversion systems stems from its fundamental electrochemical properties. Its primary role would be to act as an electron shuttle, facilitating charge transfer between an electrode and a substrate or within a battery electrolyte. The disulfophenylimino substituent likely modulates the redox potential of the phenothiazine core and enhances its stability and solubility in polar solvents, which could be advantageous for aqueous-based energy storage systems.

Table 1: Applications of Phenothiazine Derivatives in Energy Conversion

| Application Area | Specific Role of Phenothiazine Derivative | Key Findings |

| Non-Aqueous Organic Redox Flow Batteries (NAORFBs) | Redox-active catholyte | Molecular tailoring of phenothiazines can adjust redox potentials and improve solubility and stability, leading to long-term cycling performance. chemrxiv.orgchemrxiv.org |

| Organic Cathodes for Secondary Batteries | Active material for charge storage | Phenothiazine-based polymers can exhibit high redox potentials and stable cycling, making them promising for next-generation batteries. researchgate.net |

| Dye-Sensitized Solar Cells (DSSCs) | Photosensitizers | Phenyl phenothiazine derivatives have been used to absorb light and inject electrons into a semiconductor, contributing to power generation. researchgate.net |

Potential in Environmental Monitoring Technologies

The application of phenothiazine derivatives extends to environmental monitoring, where their chemical reactivity and spectroscopic properties can be utilized for the detection and degradation of pollutants. While specific research on this compound for these purposes is limited, the broader class of phenothiazines shows significant promise.

Heavy Metal Detection:

Phenothiazine derivatives have been shown to react with various metal ions to form colored complexes, a property that can be exploited for spectrophotometric detection. nih.govresearchgate.net The formation of these complexes leads to a change in the absorption spectrum of the compound, allowing for the quantification of the metal ion concentration. researchgate.net The nitrogen and sulfur atoms in the phenothiazine ring can act as coordination sites for metal ions. Specifically designed phenothiazine-based chemosensors have been developed for the detection of heavy metal ions like mercury (Hg²⁺). mdpi.com

Given its structure, this compound possesses potential binding sites for heavy metal ions through its nitrogen and sulfur atoms, as well as the sulfonate groups. The interaction with a metal ion could lead to a measurable change in its electrochemical or spectroscopic properties, forming the basis for a sensor. A recently synthesized phenothiazine derivative has been used to capture heavy metal ions like zinc, lead, and copper from water. rdd.edu.iq

Pollutant Sensing and Degradation:

Phenothiazine-based compounds are also being investigated for the sensing of organic and inorganic pollutants. For instance, fluorescent probes based on phenothiazine have been developed for the detection of hydrazine and fluoride (B91410) ions in environmental samples. researchgate.net

In the realm of pollutant degradation, phenothiazine derivatives can act as photocatalysts. researchgate.net Under visible light irradiation, these compounds can generate reactive oxygen species (ROS) that can break down organic pollutants into less harmful substances. researchgate.net The photocatalytic degradation of dyes and other industrial pollutants using phenothiazine-based materials has been demonstrated. researchgate.netresearchgate.net The redox properties of phenothiazines are crucial in these photocatalytic cycles. newiridium.com

The potential of this compound in environmental monitoring is therefore twofold. As a sensor, its interaction with specific pollutants could be transduced into an optical or electrical signal. As a photocatalyst, it could contribute to the remediation of contaminated water by promoting the degradation of organic pollutants under light exposure. The sulfonation in its structure could enhance its interaction with aqueous pollutants and influence its photocatalytic activity.

Table 2: Environmental Monitoring Applications of Phenothiazine Derivatives

| Application | Analyte/Pollutant | Principle of Operation |

| Heavy Metal Detection | Various metal ions | Formation of colored complexes with the phenothiazine derivative, enabling spectrophotometric quantification. nih.govresearchgate.net |

| Heavy Metal Sequestration | Zinc, Lead, Copper | A synthesized phenothiazine derivative has shown the ability to remove these heavy metals from water. rdd.edu.iq |

| Pollutant Sensing | Hydrazine, Fluoride ions | Fluorescent phenothiazine-based probes exhibit a "turn-on" response in the presence of the analyte. researchgate.net |

| Photocatalytic Degradation | Organic dyes, various organic pollutants | Phenothiazine derivatives act as photocatalysts, generating reactive oxygen species under visible light to degrade pollutants. researchgate.netresearchgate.net |

Structure Property Function Relationship Investigations

Correlating Substituent Effects with Electrochemical Potentials

The electrochemical behavior of phenothiazine (B1677639) and its derivatives is fundamentally linked to the electron-rich nature of the heterocyclic core, which allows for stable, reversible oxidation processes. The parent phenothiazine molecule undergoes a one-electron oxidation to form a stable radical cation. The potential at which this oxidation occurs can be systematically tuned by the addition of substituents to the phenothiazine ring system.

Electron-donating groups (EDGs), such as alkyl or alkoxy moieties, increase the electron density of the aromatic system. This makes the molecule easier to oxidize, resulting in a lower electrochemical potential. Conversely, electron-withdrawing groups (EWGs), such as nitro, cyano, or sulfonyl groups, decrease the electron density on the phenothiazine core. This renders the molecule more difficult to oxidize, thereby increasing its electrochemical potential. researchgate.netresearchgate.net

In the case of 3-(2',5'-disulfophenylimino)-3H-phenothiazine, the substituent at the 3-position is a phenylimino group, which is inherently electron-withdrawing. This effect is significantly amplified by the presence of two strongly electron-withdrawing sulfonate groups (-SO₃H) on the phenyl ring. Consequently, the first oxidation potential of this compound is expected to be substantially higher than that of unsubstituted phenothiazine. This tailored electrochemical potential is critical for its function in specific applications, such as acting as a redox mediator, where a precise potential is required to efficiently facilitate electron transfer between a biological component and an electrode. researchgate.netgoogle.com

The following table illustrates the general effect of substituents on the first oxidation potential (E₁/₂) of phenothiazine derivatives.

| Phenothiazine Derivative | Nature of Substituent | Effect on Electron Density | Relative First Oxidation Potential (E₁/₂) |

|---|---|---|---|

| 10-Alkylphenothiazine | Electron-Donating (Alkyl group) | Increase | Lower |

| Unsubstituted Phenothiazine | Neutral (Reference) | Baseline | Reference |

| 3,7-Dinitrophenothiazine | Strongly Electron-Withdrawing (Nitro groups) | Decrease | Higher |

| This compound | Strongly Electron-Withdrawing (Disulfophenylimino group) | Significant Decrease | Significantly Higher |

Impact of Structural Modifications on Spectroscopic Signatures

The spectroscopic properties of phenothiazine derivatives are highly sensitive to structural modifications. While the basic 10H-phenothiazine core is colorless and absorbs primarily in the UV region, the introduction of conjugated substituents can dramatically alter its absorption and emission characteristics. researchgate.net

The structure of this compound creates a donor-acceptor (D-π-A) system. The electron-donating phenothiazine core (D) is linked via a conjugated imino bridge (π) to the electron-accepting disulfophenyl group (A). This arrangement gives rise to a strong intramolecular charge transfer (ICT) band in the visible region of the electromagnetic spectrum, rendering the compound intensely colored.

The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this ICT band are directly influenced by:

Acceptor Strength : Increasing the electron-withdrawing character of the acceptor group (e.g., by adding more sulfonate groups or other EWGs) typically leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. mdpi.com

Donor Strength : Enhancing the electron-donating ability of the phenothiazine core (e.g., by adding EDGs at the 7-position or N-10 position) would also induce a red shift.

Conjugation : Extending the π-system linking the donor and acceptor can also shift the absorption to longer wavelengths.

While many phenothiazine dyes exhibit fluorescence, the emission properties are complex. The non-planar, butterfly-like structure of the phenothiazine ring can suppress aggregation-caused quenching, which is beneficial for emission in the solid state. rsc.org Furthermore, oxidation of the central sulfur atom to a sulfoxide (B87167) can significantly alter the electronic structure and may introduce or enhance fluorescence. mdpi.com

The table below provides representative data on how structural modifications affect the absorption maximum (λmax) of phenothiazine-based dyes.

| Structural Feature | Example Compound Type | Spectroscopic Effect | Typical λmax Region |

|---|---|---|---|

| Unsubstituted Core | 10H-Phenothiazine | Absorption in UV region | ~320 nm |

| Simple Conjugation | 3-Formylphenothiazine | Shift towards visible spectrum | ~430 nm |

| Strong D-π-A System | Phenothiazine with dicyanovinyl acceptor | Strong ICT band, significant red shift | >550 nm |

| Target-like Structure | 3-(Phenylimino)-3H-phenothiazine derivatives | ICT band in the visible spectrum | 450 - 600 nm |

Rational Design Principles for Optimized Performance in Targeted Research Applications

The specific structure of this compound is a clear example of rational design for a targeted application, namely as a redox mediator in electrochemical biosensors. google.com The design principles for creating a high-performance mediator involve optimizing several key molecular parameters simultaneously. nih.gov

Tuning Redox Potential : The primary design feature is the precise control of the electrochemical potential. For a biosensor, the mediator's potential must be ideally situated between that of the enzyme's active site (e.g., FAD/FADH₂ in glucose oxidase) and the electrode's applied potential. The strongly withdrawing disulfophenylimino group elevates the phenothiazine's natural potential to an optimal level for accepting electrons from the reduced enzyme and efficiently transferring them to the electrode. researchgate.net

Enhancing Aqueous Solubility : For applications in biological media, high water solubility is essential. The incorporation of two sulfonic acid groups is a deliberate strategy to impart excellent solubility and prevent aggregation in aqueous buffers, ensuring the mediator remains active and available for electron shuttling.

Ensuring Reversibility and Stability : The phenothiazine core is chosen for its ability to undergo stable and reversible one-electron oxidation. This ensures that the mediator can be repeatedly cycled between its oxidized and reduced states without significant degradation, leading to a robust and reusable sensor.

These principles demonstrate a clear strategy: starting with a known redox-active and stable scaffold (phenothiazine), its properties are rationally modified through the addition of functional groups to meet the specific demands of the target application.

Studies on Chemical Stability and Degradation Pathways under Various Environmental Stressors

The chemical stability of phenothiazine derivatives is a critical factor for their practical application and shelf-life. Like other related compounds, this compound is susceptible to degradation under certain environmental stressors, primarily through oxidative pathways.

Oxidative Degradation : The most common degradation pathway for phenothiazines involves the oxidation of the electron-rich sulfur atom in the central ring. chemrxiv.org Exposure to chemical oxidants (e.g., peroxides, persulfates) or anodic electrochemical potentials can lead to the formation of the corresponding phenothiazine-S-oxide. Under more vigorous oxidative conditions, further oxidation to the S,S-dioxide (sulfone) can occur. This oxidation alters the electronic structure, which changes the compound's color and redox potential, thereby affecting its performance. chemrxiv.orgresearchgate.net

Effect of pH : The stability of phenothiazine solutions can be highly pH-dependent. Degradation can be accelerated in both highly acidic and highly alkaline conditions. For this compound, the presence of the acidic sulfonate groups suggests that its charge state and, consequently, its stability will vary with pH. Optimal stability is typically found in a specific pH range, which must be determined for its intended application environment.

Photodegradation : As a colored dye with strong absorption in the visible spectrum, the compound is potentially susceptible to degradation upon exposure to light, particularly UV radiation. The absorbed energy can promote the molecule to an excited state, from which it can undergo various reactions, including oxidation, leading to photobleaching and loss of function.

The following table summarizes the primary environmental stressors and their effects on phenothiazine derivatives.

| Environmental Stressor | Effect on Phenothiazine Structure | Primary Degradation Product(s) | Consequence |

|---|---|---|---|

| Chemical Oxidants (e.g., H₂O₂, Persulfate) | Oxidation of the central sulfur atom | Phenothiazine-S-oxide, Phenothiazine-S,S-dioxide | Loss of original redox activity, change in color |

| Extreme pH (Highly Acidic or Alkaline) | Catalysis of hydrolysis or oxidation reactions | Various decomposition products | Loss of structural integrity and function |

| Light (UV and Visible) | Photo-oxidation and other photochemical reactions | Photo-oxidized species, cleavage products | Photobleaching (loss of color), loss of activity |

Emerging Research Frontiers and Methodological Challenges

Integration with Nanomaterials and Advanced Composite Structures

The integration of phenothiazine (B1677639) derivatives with nanomaterials is a rapidly growing area of research, though specific studies focusing on 3-(2',5'-disulfophenylimino)-3H-phenothiazine are not yet widely published. The unique electronic and structural properties of phenothiazines make them excellent candidates for the development of advanced composite materials with tailored functionalities. researchgate.net

Research Focus Areas:

Enhanced Electron Transfer: The primary application of this compound has been in biosensors, where it facilitates electron transfer. smolecule.com Integration with nanomaterials such as graphene, carbon nanotubes, and gold nanoparticles could further enhance these properties. The high surface area and conductivity of these nanomaterials can provide a superior matrix for the immobilization of the phenothiazine derivative, leading to more sensitive and efficient biosensors.

Photocatalysis and Energy Conversion: Phenothiazine-based dyes are extensively studied for their applications in dye-sensitized solar cells (DSSCs). rsc.org While the efficiency of phenothiazine dyes in DSSCs has seen slow improvement, their strong donor characteristics are a significant advantage. rsc.orgrsc.org Future research could explore the use of this compound in conjunction with semiconductor nanomaterials like TiO2 for photocatalytic and energy conversion applications.

Electrochromic Devices: N-substituted phenothiazine derivatives have been synthesized and investigated for their potential in electrochromic devices, exhibiting reversible and distinct color changes. researchgate.net The development of composite materials incorporating this compound could lead to novel smart materials with tunable optical properties.

Potential Nanomaterial Composites and Their Properties:

| Nanomaterial | Potential Composite Properties | Application Area |

| Graphene Oxide | High conductivity, large surface area for enzyme immobilization. | Biosensors |

| Gold Nanoparticles | Enhanced electrochemical signals, biocompatibility. | Biomedical diagnostics |

| Titanium Dioxide | Efficient electron injection and transport. | Dye-sensitized solar cells |

| Carbon Nanotubes | Improved mechanical strength and electrical conductivity. | Advanced functional materials |

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

The traditional synthesis of this compound typically involves a coupling reaction using sodium persulfate. smolecule.com While effective, this method may not be optimal in terms of atom economy and sustainability. Modern synthetic chemistry is increasingly focused on developing greener and more efficient synthetic methodologies.

Key Research Directions:

Catalytic C-N Bond Formation: Recent advances in organic synthesis have led to the development of transition-metal-catalyzed methods for the synthesis of phenothiazine derivatives, such as the Buchwald-Hartwig cross-coupling reaction. rsc.org These methods offer a more versatile and atom-economical approach to creating C-N bonds compared to classical methods.

Electrochemical Synthesis: Electrochemical methods are emerging as a green alternative for the synthesis and modification of phenothiazine derivatives. mdpi.com These methods can reduce the need for harsh chemical oxidants and provide precise control over the reaction conditions.

Enzymatic and Biocatalytic Routes: The use of enzymes, such as laccases, for the synthesis of phenothiazines in aqueous solutions represents a highly sustainable approach. researchgate.net This method avoids the use of organic solvents and harsh reaction conditions, aligning with the principles of green chemistry.

Comparison of Synthetic Methodologies for Phenothiazine Derivatives:

| Synthetic Method | Advantages | Disadvantages | Relevance to Sustainability |

| Classical Coupling | Simple procedure, readily available reagents. | Often requires stoichiometric amounts of reagents, may generate significant waste. | Moderate |

| Transition-Metal Catalysis | High yields, broad substrate scope, improved atom economy. rsc.org | Use of expensive and potentially toxic metal catalysts. | High |

| Electrochemical Synthesis | High selectivity, mild reaction conditions, avoids bulk chemical reagents. mdpi.com | Requires specialized equipment, may have limited scalability. | Very High |

| Biocatalysis | Environmentally benign, high specificity, performed in aqueous media. researchgate.net | Enzymes can be sensitive to reaction conditions, may have limited substrate scope. | Very High |

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of this compound, particularly its redox processes, is crucial for optimizing its performance in applications like biosensors and electrochromic devices. Advanced in situ characterization techniques allow for the real-time monitoring of these processes.

Promising Techniques:

Spectroelectrochemistry: This technique combines spectroscopy (e.g., UV-Vis) with electrochemistry to provide simultaneous information about the electrochemical and optical properties of a molecule as a function of the applied potential. epa.gov It is a powerful tool for studying the redox-induced changes in phenothiazine derivatives.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR can provide detailed information about the molecular structure and orientation of phenothiazine films on electrode surfaces during electrochemical processes. uci.edu This can reveal how the molecule interacts with the electrode and how its structure changes upon oxidation or reduction.

Liquid Chromatography/Electrochemistry/Mass Spectrometry (LC/EC/MS): This hyphenated technique allows for the separation of a mixture, followed by electrochemical conversion and mass spectrometric detection. nih.gov It is particularly useful for studying the oxidation pathways of phenothiazine and its derivatives.

Bridging Theoretical Predictions with Experimental Observations in Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of phenothiazine derivatives. nih.govresearchgate.net However, bridging the gap between theoretical predictions and experimental observations in complex systems remains a significant challenge.

Key Areas of Synergy:

Redox Potential Prediction: DFT calculations can be used to predict the redox potentials of phenothiazine derivatives with a good degree of accuracy. researchgate.net These predictions can guide the design of new derivatives with tailored electrochemical properties for specific applications.

Understanding Molecular Geometry and Electronic Structure: Theoretical calculations provide insights into the molecular geometry, frontier molecular orbitals, and electronic transitions of phenothiazine derivatives. rsc.org This information is crucial for interpreting experimental data from spectroscopic and electrochemical measurements.

Rationalizing Structure-Property Relationships: By combining computational and experimental approaches, researchers can establish clear structure-property relationships. nih.gov For example, theoretical studies can explain how different substituents on the phenothiazine core affect its photophysical and electrochemical properties, as observed experimentally. nih.gov

Example of Theoretical vs. Experimental Data for Phenothiazine Derivatives:

| Property | Theoretical Method | Predicted Value (General) | Experimental Value (General) |

| Oxidation Potential | DFT/B3LYP | Varies with substituent | Varies with substituent |

| Absorption Maximum (λmax) | TD-DFT | Dependent on structure | Dependent on structure |

| Molecular Geometry | DFT Optimization | Non-planar "butterfly" | Confirmed by X-ray crystallography |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-(2',5'-disulfophenylimino)-3H-phenothiazine, and what key intermediates are involved?

- The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Sulfonation of phenylimino precursors to introduce disulfo groups at the 2' and 5' positions.

- Step 2 : Formation of the phenothiazine core via cyclization under acidic or oxidative conditions.

- Step 3 : Purification using ion-exchange chromatography to isolate the sulfonated product .

- Key intermediates include 2',5'-disulfophenylamine and 3H-phenothiazine derivatives.

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

- Methodology :

- HPLC with a C18 reverse-phase column and UV detection (λ = 254 nm) to assess purity (>95%).

- Mass spectrometry (MS) for molecular weight confirmation (m/z 448.49).

- FT-IR spectroscopy to verify sulfonic acid groups (S=O stretches at 1040–1150 cm⁻¹) .

Q. What are the primary research applications of this compound in non-commercial contexts?

- Electrochemical studies : Used as a redox-active probe due to its phenothiazine backbone.

- Bioconjugation : The disulfo groups enable covalent linkage to proteins or nanoparticles for biosensing applications.

- Photophysical research : Investigated for charge-transfer properties in organic semiconductors .

Advanced Research Questions

Q. How do conflicting NMR data arise for this compound, and how can they be resolved?

- Contradiction source : Tautomerism between imino and amine forms, leading to variable proton shifts in -NMR.

- Resolution :

- Use deuterated solvents (e.g., D₂O) to stabilize specific tautomers.

- Perform -NMR and 2D-COSY to distinguish between tautomeric states.

- Reference computational models (DFT) to predict spectral patterns .

Q. What experimental strategies mitigate solubility challenges during biological assays?

- Problem : Limited solubility in aqueous buffers due to hydrophobic phenothiazine core.

- Solutions :

- Use phosphate-buffered saline (PBS) at pH 7.4 with 5% DMSO as a co-solvent.

- Synthesize PEGylated derivatives to enhance hydrophilicity.

- Employ dynamic light scattering (DLS) to monitor aggregation .

Q. How does the disulfo substitution pattern influence bioactivity compared to non-sulfonated analogs?

- Mechanistic insight :

- The 2',5'-disulfo groups enhance water solubility and electrostatic interactions with cellular membranes or enzymes.

- In vitro studies on related phenothiazines show sulfonation reduces nonspecific binding but may attenuate blood-brain barrier penetration .

Q. What advanced spectroscopic techniques are critical for studying its redox behavior?

- Cyclic voltammetry (CV) : To identify oxidation peaks (e.g., E₁/2 ≈ +0.5 V vs. Ag/AgCl).

- In situ UV-Vis spectroelectrochemistry : Correlate redox states with absorbance changes (λmax ~ 550 nm for oxidized form).

- EPR spectroscopy : Detect radical intermediates during redox cycling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Case example : Conflicting IC₅₀ values in enzyme inhibition assays.

- Root causes :

- Variability in assay conditions (e.g., buffer ionic strength, incubation time).

- Impurities in compound batches (validate via LC-MS).

- Best practices :

- Standardize protocols using reference compounds (e.g., methylene blue).

- Report detailed synthetic and purification methods to ensure reproducibility .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular weight | 448.49 g/mol | |

| Solubility in water | 5 mg/mL (pH 7.0, 25°C) | |

| λmax (UV-Vis) | 310 nm (neutral), 550 nm (oxidized) |

Table 2 : Common Analytical Techniques

| Technique | Application | Key Parameters |

|---|---|---|

| Reverse-phase HPLC | Purity assessment | C18 column, 0.1% TFA in H₂O/MeOH |

| Cyclic Voltammetry | Redox potential determination | Scan rate: 50 mV/s, Ag/AgCl reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.